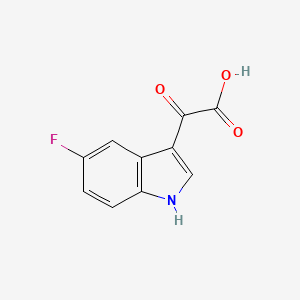

2-(5-Fluoro-3-indolyl)-2-oxoacetic Acid

Description

The Indole (B1671886) Nucleus as a Privileged Scaffold in Drug Discovery and Development

The concept of "privileged structures" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The indole nucleus is a quintessential example of such a scaffold. Its unique electronic properties and the ability of its nitrogen atom to act as both a hydrogen bond donor and acceptor allow it to interact with a diverse range of proteins and enzymes. nih.govnih.gov

This versatility has led to the development of a multitude of indole-containing drugs with a wide array of therapeutic applications. These include anti-inflammatory agents, anticancer drugs, antipsychotics, and antimigraine medications. The indole scaffold's ability to mimic the structure of the amino acid tryptophan, a crucial building block of proteins and a precursor to neurotransmitters like serotonin (B10506), further underscores its biomedical significance.

The structural flexibility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacological profile. This has made it a central focus for chemists and pharmacologists in the quest for new and improved therapeutic agents.

Overview of 2-(5-Fluoro-3-indolyl)-2-oxoacetic Acid within the Context of Fluorinated Indole Derivatives Research

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability. In the context of indole derivatives, the strategic placement of a fluorine atom can significantly impact their biological activity.

This compound is a synthetic organic compound that belongs to this class of fluorinated indole derivatives. Its structure features an indole core with a fluorine atom at the 5-position of the benzene (B151609) ring and an oxoacetic acid moiety at the 3-position of the pyrrole (B145914) ring. While detailed research specifically on this parent acid is limited in publicly available literature, studies on its closely related derivatives, such as its methyl ester, provide valuable insights into its potential chemical reactivity and biological relevance.

The synthesis of the methyl ester, methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate, has been documented, and its crystal structure has been elucidated. nih.govnih.gov This derivative, like the parent acid, is being explored for its potential biological activities. Research into analogous 5-fluoro-2-oxindole derivatives has revealed activities such as α-glucosidase inhibition, suggesting potential applications in the management of diabetes. Furthermore, studies on the related compound 5-fluoroindole-3-acetic acid have demonstrated cytotoxic activity against cancer cell lines when activated by horseradish peroxidase, highlighting the potential of fluorinated indoles in oncology research.

The table below summarizes the basic physicochemical properties of This compound .

| Property | Value |

| Molecular Formula | C₁₀H₆FNO₃ |

| Molar Mass | 207.16 g/mol |

| CAS Number | 913320-96-4 |

While comprehensive biological data on This compound is not yet widely available, the established importance of the indole scaffold and the strategic incorporation of a fluorine atom position it as a compound of interest for further investigation in the field of medicinal chemistry. The exploration of its synthesis, characterization, and biological evaluation will be crucial in unlocking its potential therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-fluoro-1H-indol-3-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-5-1-2-8-6(3-5)7(4-12-8)9(13)10(14)15/h1-4,12H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUWYPUCENIMIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601629 | |

| Record name | (5-Fluoro-1H-indol-3-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913320-96-4 | |

| Record name | (5-Fluoro-1H-indol-3-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of 2 5 Fluoro 3 Indolyl 2 Oxoacetic Acid and Its Analogues

Significance of the 5-Fluoro Substituent for Biological Efficacy and Metabolic Stability

The introduction of a fluorine atom at the C-5 position of the indole (B1671886) ring is a key strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. This modification significantly influences the compound's electronic properties, lipophilicity, and metabolic pathways, often leading to improved pharmacological activity and a more favorable pharmacokinetic profile.

The fluorine atom, being the most electronegative element, can alter the acidity of the N-H proton of the indole ring, thereby influencing hydrogen bonding interactions with biological targets. nih.gov Furthermore, the C-F bond is exceptionally strong and not easily metabolized, which can block metabolic pathways that would otherwise deactivate the molecule. This enhancement in metabolic stability often translates to a longer duration of action in the body. chemimpex.com

The presence of a 5-fluoro substituent has been shown to be advantageous in various classes of indole-based compounds. For instance, in the context of 5-HT6 receptor ligands, while both methoxy (B1213986) and fluorine substitutions at the C-5 position were found to be generally detrimental to receptor affinity compared to unsubstituted analogues, the nature of the substituent played a nuanced role. nih.gov

Table 1: Impact of C-5 Substituent on 5-HT6 Receptor Affinity

| Compound | C-5 Substituent | Ki (nM) |

| PUC-10 | H | 14.6 |

| 4d | F | 58 |

| 4l | OCH3 | 160 |

Data sourced from publications on N-arylsulfonylindole derivatives. nih.gov

This interactive table illustrates that while substitution at C-5 generally decreases affinity for the 5-HT6 receptor, the fluorine-containing analog (4d) is significantly more potent than the methoxy-substituted analog (4l), highlighting the specific electronic effects of the fluorine atom. nih.gov

Moreover, studies on 5-fluoro-2-oxindole derivatives as α-glucosidase inhibitors have demonstrated that the 5-fluoro group contributes to potent inhibitory activity. nih.gov The incorporation of fluorine can also lead to altered membrane permeability and interactions with cellular components, as observed in studies on the metabolic usage of fluorinated indoles by E. coli. nih.gov

Impact of Substituent Position and Nature on the Indole Nucleus on Pharmacological Profile

The pharmacological profile of indole derivatives is highly sensitive to the position and chemical nature of substituents on the indole nucleus. Modifications at various positions of the benzene (B151609) and pyrrole (B145914) rings can dramatically alter a compound's biological activity, selectivity, and pharmacokinetic properties.

The position of halogen substitution on the indole ring is a critical determinant of biological activity. Different positional isomers can exhibit distinct pharmacological profiles and potencies. For example, in the case of meridianins, a class of marine-derived indole alkaloids with kinase inhibitory activity, the position of bromine substitution significantly impacts their potency. nih.gov

Investigations into the structure-activity relationships of these compounds have revealed that a single bromine substitution at the C-5 or C-6 position of the indole ring leads to a considerable improvement in potency. nih.gov Conversely, substitution at the C-7 position, along with a hydroxyl group at C-4, provides the best inhibitory activity against specific kinases like CDK1 and CDK5. nih.gov

Table 2: Effect of Bromine Position on Kinase Inhibitory Activity of Meridianin Analogs

| Substituent Position | Relative Potency |

| C-5 | High |

| C-6 | High |

| C-7 (with 4-OH) | Very High (CDK1/5) |

| Di-bromination | Reduced |

This table synthesizes findings from SAR studies on meridianins. nih.gov

These findings underscore the importance of precise positional control of halogenation in the design of potent and selective enzyme inhibitors.

The introduction of alkyl, alkoxy, and other functional groups onto the indole nucleus provides another avenue for modulating the pharmacological properties of these compounds. The size, shape, and electronic nature of these substituents can influence target binding, solubility, and metabolic stability.

For instance, in a series of indole-2-carboxylic acid derivatives designed as IDO1/TDO dual inhibitors, the presence of a 6-acetamido group was found to be crucial for potent dual inhibitory activity. nih.gov Further modifications to this scaffold revealed that the nature and position of substituents on an attached phenyl ring could fine-tune the inhibitory potency.

Similarly, studies on 3-alkyl-substituted indole derivatives have shown that the length and nature of the alkyl chain can significantly impact biological activity. researchgate.net For example, in the development of myeloperoxidase inhibitors, a fluoroindole with a three-carbon side chain and an amide group exhibited high inhibitory activity and selectivity.

Table 3: α-Glucosidase Inhibitory Activities of 5-fluoro-2-oxindole Derivatives

| Compound | Substituent on Benzylidene Ring | IC50 (μM) |

| 3d | 2-Chloro | 49.89 ± 1.16 |

| 3f | 2-Bromo | 35.83 ± 0.98 |

| 3i | 2,4-Dichloro | 56.87 ± 0.42 |

| Acarbose (Reference) | - | 569.43 ± 43.72 |

Data from a study on 5-fluoro-2-oxindole derivatives. nih.gov

This interactive table showcases how different halogen substituents on a benzylidene moiety attached to the 5-fluoro-2-oxindole core influence the inhibitory activity against α-glucosidase, with the 2-bromo substituted compound (3f) being the most potent. nih.gov

Role of the 2-Oxoacetic Acid Side Chain in Biological Activity

The 2-oxoacetic acid side chain at the C-3 position of the indole ring is a critical pharmacophore that plays a pivotal role in the biological activity of this class of compounds. This moiety is directly involved in molecular recognition and binding to the active sites of various biological targets.

The oxo group of the 2-oxoacetic acid side chain is a key feature for molecular recognition, often participating in crucial hydrogen bonding interactions with amino acid residues within the target protein's active site. The presence of two carbonyl groups in glyoxylamide derivatives, which are structurally related to 2-oxoacetic acids, has been shown to significantly enhance their hydrogen-bonding capabilities with protein targets, thereby improving their biological activities. nih.gov

The spatial orientation of the oxo group is critical for optimal interaction with the target. Computational modeling and structural biology studies often reveal the precise interactions of this group, guiding the design of more potent and selective inhibitors.

The carboxylic acid moiety is another essential component of the 2-oxoacetic acid side chain, contributing significantly to target binding. This acidic group can engage in ionic interactions, hydrogen bonds, and metal chelation, which are often vital for anchoring the molecule within the active site of an enzyme or receptor.

For example, in the case of indole-2-carboxylic acid derivatives acting as HIV-1 integrase inhibitors, the indole core and the C2 carboxyl group were found to chelate with two Mg²⁺ ions within the active site of the enzyme. mdpi.comrsc.org This metal-chelating interaction is a hallmark of many integrase inhibitors and is crucial for their mechanism of action.

Similarly, in the context of antagonists for the strychnine-insensitive glycine (B1666218) binding site, the carboxylic acid group of indole-2-carboxylates is essential for their activity. nih.gov The ability of the carboxylic acid to form strong interactions with key residues in the binding pocket is a recurring theme in the SAR of these compounds.

Conformational Analysis and Steric Hindrance Effects in SAR

The spatial arrangement of atoms and functional groups in 2-(5-Fluoro-3-indolyl)-2-oxoacetic acid and its analogues plays a pivotal role in their interaction with biological targets. Conformational analysis, which examines the different spatial arrangements of a molecule (conformers) and their relative energies, alongside the evaluation of steric hindrance, is crucial for understanding the structure-activity relationships (SAR) of this class of compounds. The geometry of the molecule, particularly the orientation of the 2-oxoacetic acid side chain relative to the indole ring, and the size of substituents on the indole nucleus can significantly influence binding affinity and biological activity.

Conformational Flexibility of the 2-Oxoacetic Acid Side Chain

Molecular modeling studies on analogous N-(indol-3-ylglyoxylyl)benzylamine derivatives have demonstrated that the distance and spatial relationship between the indole nucleus and other parts of the molecule are critical for receptor binding. nih.gov Shortening or lengthening the linker between the indole and a terminal phenyl ring resulted in a dramatic loss of binding potency, indicating that a specific conformation is required for optimal interaction with the biological target. nih.gov This highlights the importance of the conformational integrity of the entire molecule, which is governed by the rotational freedom of its constituent parts.

The presence of two carbonyl groups in the 2-oxoacetic acid moiety allows for the possibility of syn and anti conformations, which can be influenced by intramolecular interactions and the surrounding environment. The specific conformation adopted by the side chain can affect the molecule's ability to fit into a binding pocket and form key interactions, such as hydrogen bonds and van der Waals contacts.

Influence of Steric Hindrance on Biological Activity

Steric hindrance refers to the spatial impediment to a chemical reaction or interaction caused by the size of atoms or groups of atoms in a molecule. In the context of SAR for this compound analogues, the introduction of substituents on the indole ring can introduce steric bulk that may either enhance or diminish biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies on various classes of indole derivatives have frequently identified steric parameters, such as the Taft steric parameter (Es) or Sterimol parameters (L, B1, B5), as significant descriptors in their models. These studies often show that while some degree of substitution is beneficial, excessively bulky groups can be detrimental to activity. For example, in a series of para-substituted methcathinone (B1676376) analogues, a QSAR investigation revealed that the steric character of the substituent significantly affected their potency at dopamine (B1211576) and serotonin (B10506) transporters. nih.gov Larger substituents were found to be less accommodated by the dopamine transporter, leading to reduced potency. nih.gov

This principle is applicable to the this compound scaffold. A substituent at the 5-position, such as the fluoro group, is relatively small and generally well-tolerated. However, replacing it with larger groups could lead to a decrease in activity due to steric clashes with the receptor binding site. The impact of steric hindrance is highly dependent on the topology of the target's binding pocket.

The following table illustrates the hypothetical effect of substituent size at the 5-position of the indole ring on biological activity, based on general SAR principles where increased steric bulk beyond an optimal size leads to reduced activity.

| Compound | Substituent (R) | Van der Waals Radius of R (Å) | Relative Biological Activity (%) |

| 1 | -F | 1.47 | 100 |

| 2 | -Cl | 1.75 | 85 |

| 3 | -CH₃ | 2.00 | 70 |

| 4 | -C(CH₃)₃ | 3.47 | 20 |

This table is illustrative and based on established SAR principles regarding steric hindrance. The relative biological activity is hypothetical to demonstrate the concept.

As depicted in the table, as the size of the substituent at the 5-position increases from fluorine to a tert-butyl group, the hypothetical biological activity decreases. This is attributed to the larger groups physically obstructing the molecule from achieving the optimal orientation within the binding site, thereby weakening key interactions necessary for its biological effect.

Mechanistic Investigations into the Biological Actions of 2 5 Fluoro 3 Indolyl 2 Oxoacetic Acid

Elucidation of Cellular Signaling Pathway Modulation

Pathways Involved in Cell Proliferation

No specific studies were identified that investigated the modulatory effects of 2-(5-Fluoro-3-indolyl)-2-oxoacetic acid on signaling pathways involved in cell proliferation.

Apoptotic Cascade Activation

There is no available research detailing the role of this compound in the activation of apoptotic cascades.

Inflammatory Signaling Pathways

The impact of this compound on inflammatory signaling pathways has not been described in the reviewed scientific literature.

Identification and Validation of Molecular Targets

Specific molecular targets of this compound have not been identified or validated in published research.

Binding Mode Analysis through Biochemical and Biophysical Studies

There are no available biochemical or biophysical studies that analyze the binding mode of this compound to any potential molecular targets.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This technique is widely used to understand how a ligand, such as 2-(5-Fluoro-3-indolyl)-2-oxoacetic acid, might interact with a biological target, typically a protein.

The indole (B1671886) scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, known to interact with a variety of protein targets. Molecular docking studies on indole-based compounds have revealed key interactions that contribute to their biological activity. For instance, the indole nitrogen can act as a hydrogen bond donor, while the aromatic ring system can engage in π-π stacking and hydrophobic interactions with amino acid residues in the protein's binding pocket. nih.govnih.gov

In the context of this compound, the 5-fluoro substituent and the 2-oxoacetic acid moiety introduce additional points of interaction. The fluorine atom can form halogen bonds and other non-covalent interactions, potentially enhancing binding affinity and selectivity. The carboxylic acid group is a strong hydrogen bond donor and acceptor and can also participate in ionic interactions with positively charged residues like lysine (B10760008) or arginine.

A hypothetical molecular docking study of this compound into the active site of a target protein, for example, a kinase or a dehydrogenase, would likely show the indole ring occupying a hydrophobic pocket. The 5-fluoro group could be oriented towards an electropositive region, and the 2-oxoacetic acid group would likely form critical hydrogen bonds or salt bridges with key residues at the entrance of the binding site, anchoring the ligand in place.

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Indole NH | Hydrogen Bond Donor | Asp, Glu, Ser, Thr |

| Indole Ring | π-π Stacking, Hydrophobic Interactions | Phe, Tyr, Trp, Leu, Val |

| 5-Fluoro Group | Halogen Bonding, Dipole-Dipole | Backbone Carbonyls, Electron-Rich Residues |

| 2-Oxoacetic Acid | Hydrogen Bonding, Ionic Interactions | Lys, Arg, His, Ser, Thr |

Structure-Based Drug Design and Scaffold Hopping Approaches

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize ligands. nih.gov The scaffold of this compound can serve as a starting point for SBDD. By understanding the binding mode of this compound through techniques like X-ray crystallography or molecular docking, medicinal chemists can make rational modifications to improve its potency, selectivity, and pharmacokinetic properties.

For example, if the 5-fluoro group is found to be in a sterically hindered region of the binding pocket, it could be replaced with a smaller group or moved to a different position on the indole ring. Conversely, if there is an unoccupied pocket adjacent to the 2-oxoacetic acid moiety, this group could be extended to form additional favorable interactions.

Scaffold hopping is a computational strategy used to discover structurally novel compounds by modifying the central core of a known active molecule while retaining its key binding interactions. Starting from the this compound scaffold, one could computationally search for other heterocyclic systems that can present the key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) in a similar spatial arrangement. This could lead to the discovery of new chemical series with potentially improved properties, such as better synthetic accessibility or a more favorable intellectual property position.

| Strategy | Description | Example Modification |

|---|---|---|

| Structure-Based Drug Design (SBDD) | Rational modification of the ligand based on the 3D structure of the target protein. | Replacing the 5-fluoro group with a methoxy (B1213986) group to explore a nearby hydrophobic pocket. |

| Scaffold Hopping | Replacing the indole core with a different heterocyclic system while maintaining key interactions. | Replacing the indole with a benzofuran (B130515) or an azaindole to alter physicochemical properties. |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide detailed information about the electronic properties of a molecule, such as its charge distribution, molecular orbitals, and reactivity. These calculations are valuable for understanding the intrinsic properties of this compound and how it might behave in a biological environment.

A study on the closely related compound, methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate, provides insights into the geometry of this scaffold. nih.gov The indolyl portion of the molecule is essentially flat, with a very small dihedral angle between the five- and six-membered rings. nih.gov This planarity is important for effective π-π stacking interactions. The crystal structure also reveals intermolecular hydrogen bonds and slipped π-π stacking interactions, which are crucial for molecular recognition. nih.gov

Quantum chemical calculations can be used to determine the electrostatic potential surface of this compound, highlighting the electron-rich and electron-poor regions of the molecule. The oxygen atoms of the oxoacetic acid group and the fluorine atom are expected to be electron-rich, making them favorable sites for interactions with electropositive atoms or hydrogen bond donors. The indole NH is an electron-poor region, making it a good hydrogen bond donor.

Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide information about the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

| Parameter | Value |

|---|---|

| Dihedral Angle (Five- and Six-membered rings) | 0.815 (6)° |

| Centroid-Centroid Distances (π-π stacking) | 3.555 (10) Å and 3.569 (10) Å |

Prediction of Pharmacokinetic Properties

The pharmacokinetic properties of a drug, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success as a therapeutic agent. In silico methods are increasingly used to predict these properties early in the drug discovery process, helping to identify and deprioritize compounds with unfavorable pharmacokinetic profiles. researchgate.net

For this compound, various computational models can be used to predict its ADME properties. Lipinski's "rule of five" is a commonly used guideline to assess the druglikeness of a molecule based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

The predicted physicochemical properties of this compound suggest that it generally falls within the parameters of Lipinski's rule. However, the presence of the carboxylic acid group can impact its absorption and distribution.

Computational models can also predict its likely metabolic fate. The indole ring is susceptible to oxidation by cytochrome P450 enzymes, and the carboxylic acid group can undergo glucuronidation. The fluorine atom can influence the metabolism by blocking potential sites of oxidation. Predictions of its potential to be a substrate or inhibitor of important drug transporters, such as P-glycoprotein, can also be made.

| Property | Predicted Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Formula | C10H6FNO3 | - |

| Molar Mass | 207.16 g/mol | ≤ 500 |

| LogP (Predicted) | ~1.5 - 2.0 | ≤ 5 |

| Hydrogen Bond Donors | 2 (Indole NH, Carboxylic OH) | ≤ 5 |

| Hydrogen Bond Acceptors | 4 (Carbonyl O, Carboxylic O, Fluoro F) | ≤ 10 |

Analytical Methodologies for 2 5 Fluoro 3 Indolyl 2 Oxoacetic Acid and Its Metabolites in Biological Systems

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are central to the analysis of 2-(5-Fluoro-3-indolyl)-2-oxoacetic acid, providing the necessary separation from endogenous matrix components. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most powerful and commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of indole (B1671886) derivatives. For this compound, which possesses a chromophore in its indole ring structure, UV detection is a viable option. However, for enhanced specificity and sensitivity, particularly at low concentrations in biological samples, fluorescence detection is often preferred due to the natural fluorescence of many indole compounds.

Reversed-phase HPLC using a C18 column is the standard approach for separating indole-containing acids from biological matrices. semanticscholar.orgmdpi.com The mobile phase typically consists of an aqueous component (water with an acid modifier like trifluoroacetic acid (TFA) or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. semanticscholar.orgnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of the target analyte from other matrix components. nih.gov For the related compound 5-fluoro-2-oxindole, an isocratic method with 65:35 water:acetonitrile (containing 0.1% TFA) has been used effectively, with detection at 214 nm. semanticscholar.org Given the structural similarities, similar conditions would serve as an excellent starting point for method development for this compound.

| Parameter | Typical Condition | Reference/Rationale |

|---|---|---|

| Column | Reversed-Phase C18 | Standard for separation of moderately polar compounds like indole acids. semanticscholar.orgmdpi.comnih.gov |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% TFA or Acetic Acid | Provides good resolution and peak shape for acidic indole compounds. semanticscholar.orgnih.gov |

| Detection | UV (e.g., 214 nm, 280 nm) or Fluorescence (e.g., Ex: 280 nm, Em: 340-360 nm) | UV leverages the indole chromophore; Fluorescence offers higher sensitivity and specificity. semanticscholar.orgtandfonline.com |

| Flow Rate | 0.3 - 1.0 mL/min | Standard flow rates for analytical HPLC columns. semanticscholar.orgnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the highest level of sensitivity and specificity, LC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. researchgate.net This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for definitive identification and quantification even at very low concentrations.

The analyte is first separated by LC, typically using a reversed-phase C18 column, and then introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is the most common ionization technique for this class of molecules, and it can be operated in either positive or negative ion mode. nih.govresearchgate.net For an acidic molecule like this compound, negative ion mode is often effective. In the mass spectrometer, the parent ion (precursor ion) is selected and fragmented to produce characteristic product ions. The detection of a specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing interference from the biological matrix. nih.gov The use of stable isotope-labeled internal standards is highly recommended to compensate for matrix effects and variations in sample processing and instrument response. nih.gov

Derivatization Strategies for Enhanced Detection in Complex Biological Matrices

Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties, such as chromatographic retention, ionization efficiency, or detector response. researchgate.net For this compound, derivatization can target either the α-keto group (a carbonyl functionality) or the carboxylic acid group.

Derivatization for Carbonyl Functionalities

The α-keto group is a reactive handle for derivatization. Several reagents react specifically with carbonyls to yield derivatives with improved detection characteristics.

o-Phenylenediamine (OPD) and Analogs: OPD reacts with α-keto acids to form stable, highly fluorescent quinoxaline (B1680401) derivatives. nih.govnih.gov This reaction is widely used to enhance the sensitivity of HPLC analysis with fluorescence detection. nih.govrsc.org Analogs such as 4-nitro-1,2-phenylenediamine (NPD) and 1,2-diamino-4,5-methylenedioxybenzene (DMB) can also be used to form derivatives with strong UV absorbance or fluorescence. rsc.orgresearchgate.net

2,4-Dinitrophenylhydrazine (DNPH): DNPH is a classic reagent for carbonyl compounds, forming 2,4-dinitrophenylhydrazone derivatives. researchgate.net These derivatives are stable, possess a strong chromophore for HPLC-UV detection, and can be readily analyzed by LC-MS. rsc.orgchromatographyonline.com

| Reagent | Derivative Formed | Analytical Advantage | Detection Method |

|---|---|---|---|

| o-Phenylenediamine (OPD) | Quinoxaline | Highly fluorescent | HPLC-FLD nih.govnih.gov |

| 1,2-Diamino-4,5-methylenedioxybenzene (DMB) | Substituted Quinoxaline | Highly fluorescent, enhanced sensitivity | HPLC-FLD rsc.orgrsc.org |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Strong UV absorbance, stable | HPLC-UV, LC-MS researchgate.netrsc.org |

Derivatization for Carboxylic Acid Functionalities

The carboxylic acid group can be targeted to improve retention on reversed-phase columns or to enhance ionization for mass spectrometry.

Esterification: The carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester) through reactions like Fischer esterification. masterorganicchemistry.com This modification increases the hydrophobicity of the molecule, leading to better retention in reversed-phase chromatography, and can be beneficial for subsequent GC-MS or LC-MS analysis. acs.org

Amidation (Amide Coupling): Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) or anilines can be coupled to the carboxylic acid using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov This strategy is highly effective for LC-MS analysis as it neutralizes the acidic group and introduces a moiety that can improve chromatographic behavior and ionization efficiency. mdpi.comnih.gov

Charge-Tagging: For LC-MS, derivatizing agents that introduce a permanent positive charge can dramatically increase sensitivity in positive-ion ESI mode. Reagents like cholamine can be coupled to the carboxylic acid, attaching a quaternary ammonium (B1175870) group that ensures efficient ionization. nih.gov

Sample Preparation Techniques from Various Biological Samples (e.g., Cell Lysates, Tissues, Biofluids)

Effective sample preparation is critical to remove interfering substances like proteins and lipids, and to concentrate the analyte prior to analysis. The choice of method depends on the sample type and the analytical technique to be used.

Protein Precipitation (PPT): This is a simple and common method for biofluids like plasma or serum, and for cell lysates. tandfonline.com A cold organic solvent, such as acetonitrile or methanol, is added to the sample to denature and precipitate the majority of proteins. rsc.org After centrifugation, the supernatant containing the analyte can be directly injected or further processed. For acidic analytes, precipitating agents like trichloroacetic acid or perchloric acid can also be used. tandfonline.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). By adjusting the pH of the aqueous sample to below the pKa of this compound, the molecule will be in its neutral form and can be extracted into an organic solvent like ethyl acetate (B1210297) or diethyl ether. This method effectively removes salts and highly polar interferences.

Solid-Phase Extraction (SPE): SPE is a more selective and versatile technique that can be used for cleanup and concentration. rsc.org For an acidic indole compound, a mixed-mode or polymeric reversed-phase sorbent can be effective. nih.gov The general procedure involves loading the sample onto the SPE cartridge, washing away interferences with a weak solvent, and then eluting the analyte of interest with a stronger organic solvent. nih.gov This technique provides cleaner extracts compared to PPT or LLE, which is particularly important for sensitive LC-MS/MS analysis.

Despite a comprehensive search for scientific literature, no specific preclinical studies detailing the metabolic profiling and identification of metabolites for the compound This compound were found.

The available research does not provide the necessary data to accurately and thoroughly generate the content requested for the section "Metabolic Profiling and Identification of Metabolites in Preclinical Studies." Constructing this section without specific research findings on this compound would lead to inaccuracies and would not meet the required standard of scientific rigor.

Therefore, the article section focusing on the analytical methodologies for this compound and its metabolites in biological systems, specifically subsection 7.4, cannot be created at this time. Further research and publication of preclinical metabolism studies on this particular compound are needed to provide the detailed findings and data tables as per the user's request.

Future Research Directions and Therapeutic Implications

Design and Synthesis of More Potent and Selective Analogues

The development of more effective and target-specific therapeutic agents is a primary goal in medicinal chemistry. For derivatives of 2-(5-Fluoro-3-indolyl)-2-oxoacetic acid, this involves the strategic design and synthesis of new analogues. A common synthetic approach involves the condensation of a 5-fluoro-oxindole core with various substituted aromatic aldehydes. rsc.orgnih.gov This method allows for the systematic modification of the molecule's periphery to explore structure-activity relationships (SAR).

Research has shown that the nature and position of substituents on the aromatic rings significantly influence biological activity. For instance, in the development of α-glucosidase inhibitors, different substitutions on the benzylidene portion of 5-fluoro-2-oxindole derivatives led to a wide range of inhibitory potencies. rsc.orgnih.gov This highlights the potential to fine-tune the molecule's properties to enhance its interaction with specific biological targets, thereby increasing potency and reducing off-target effects. The synthesis of novel benzoxazoles and indole-2-carboxylic acid derivatives further demonstrates the versatility of the indole (B1671886) scaffold in creating diverse chemical libraries for screening against various therapeutic targets, such as HIV-1 integrase. openreadings.eunih.gov

The table below illustrates the structure-activity relationship of synthesized 5-fluoro-2-oxindole derivatives as α-glucosidase inhibitors, demonstrating how minor structural changes can significantly impact biological potency. rsc.orgnih.gov

| Compound ID | Substitution on Benzylidene Ring | IC50 (μM) against α-glucosidase |

| 3d | 4-Hydroxy | 49.89 ± 1.16 |

| 3f | 4-Nitro | 35.83 ± 0.98 |

| 3i | 3,4-Dihydroxy | 56.87 ± 0.42 |

| Acarbose (Control) | - | 569.43 ± 43.72 |

This table is generated based on data from cited research to illustrate structure-activity relationships. rsc.orgnih.gov

Exploration of Combination Therapies and Synergistic Effects

To enhance therapeutic efficacy and overcome drug resistance, researchers are increasingly exploring combination therapies. Analogues of this compound, particularly those that function as tyrosine kinase inhibitors (TKIs) like Sunitinib, are prime candidates for such strategies. The principle is to combine drugs that act on different pathways to produce a synergistic effect.

Preclinical and clinical studies have demonstrated the potential of this approach. For example:

With other TKIs: A synergistic effect was observed when Sunitinib was combined with Erlotinib for treating non-small cell lung cancer (NSCLC) xenografts. rsc.org

With Anti-angiogenic Agents: Combining Sunitinib with Bevacizumab has been explored in advanced renal cell carcinoma to provide continuous anti-angiogenic pressure, which may prevent the rebound angiogenesis seen during the off-treatment periods of Sunitinib monotherapy. nih.gov

With Chemotherapy: Clinical trials have investigated Sunitinib in combination with standard chemotherapy regimens, such as FOLFIRI (irinotecan, leucovorin, and fluorouracil), for patients with metastatic rectal cancer. clinicaltrials.gov The rationale is that combining a targeted anti-angiogenic agent with cytotoxic drugs may kill more tumor cells. clinicaltrials.gov

To Overcome Resistance: In models of triple-negative breast cancer (TNBC), combinations of Sunitinib derivatives and the chemotherapeutic agent Doxorubicin have shown synergistic effects, suggesting this could be a promising strategy against drug-resistant cancers. openreadings.eu

These findings support the investigation of novel this compound derivatives in combination with existing therapeutic agents to improve patient outcomes.

Investigation of Novel Therapeutic Applications beyond Current Findings

The versatile structure of the 5-fluoroindole (B109304) core suggests its potential utility across a wide spectrum of diseases, beyond its established role in oncology. Research into related compounds has uncovered several novel therapeutic avenues.

Antidiabetic Agents: A series of 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as potential α-glucosidase inhibitors. rsc.orgnih.gov Several of these compounds exhibited significantly higher inhibitory activity than the commercial drug Acarbose, indicating their potential for development as treatments for type 2 diabetes. rsc.org

Targeted Cancer Prodrugs: The related compound, 5-fluoroindole-3-acetic acid, has shown high cytotoxicity against various tumor cell lines when activated by the enzyme horseradish peroxidase. nih.gov This suggests its potential as a prodrug for targeted cancer therapy, where an enzyme delivered specifically to a tumor (e.g., via an antibody) would activate the drug locally, minimizing systemic toxicity. nih.gov

CNS and Anti-inflammatory Agents: Other novel indole derivatives have been found to possess antidepressant, anti-inflammatory, and analgesic properties in vivo. mdpi.com This opens the possibility that specifically designed 5-fluoroindole analogues could be developed for neurological or inflammatory disorders.

Antiviral Applications: The indole scaffold is also being explored for antiviral activity. For instance, a series of indole-2-carboxylic acid derivatives were designed and synthesized as novel inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.gov

These diverse findings underscore the broad therapeutic potential of the this compound scaffold, warranting further investigation into these and other disease areas.

Advanced Preclinical Characterization and Translational Research

Translating a promising compound from the laboratory to the clinic requires rigorous preclinical characterization. This process involves moving beyond initial enzyme or cell-based assays to more complex evaluations of a drug's behavior and effects. For derivatives of this compound, this includes a comprehensive assessment of their pharmaceutical and biological profiles.

Key aspects of advanced preclinical research include:

In Vitro Cytotoxicity: Evaluating the compound's potency against a panel of relevant cell lines is a crucial step. For example, the prodrug 5-fluoroindole-3-acetic acid was tested against human breast (MCF7), colon (HT29), and bladder (T24) tumor cell lines, as well as rodent cell lines, to establish its spectrum of activity. nih.gov

Pharmacokinetic Profiling: Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is critical. Research on Sunitinib's precursor, SU11248, involved optimizing for properties like solubility, protein binding, and bioavailability to ensure it had a favorable profile for clinical development. Research on other 5-fluoroindole derivatives has also included pharmacokinetic analysis to determine their bioavailability scores.

In Vivo Efficacy: Promising candidates are advanced into animal models of disease to confirm their therapeutic effects. For 5-fluoroindole-3-acetic acid, studies in mice with carcinoma measured the drug concentration levels within the tumor following administration, providing essential data on its ability to reach the target site. nih.gov

| Cell Line | Cancer Type | Result of Cytotoxicity Study with activated 5-fluoroindole-3-acetic acid |

| MCF7 | Human Breast Cancer | High cell kill achieved |

| HT29 | Human Colon Cancer | High cell kill achieved |

| CaNT | Murine Carcinoma | High cell kill achieved |

| T24 | Human Bladder Carcinoma | More resistant compared to other lines |

This table is generated based on data from cited research to illustrate preclinical characterization. nih.gov

Q & A

Q. What are the fundamental steps in synthesizing 2-(5-Fluoro-3-indolyl)-2-oxoacetic Acid, and what reagents are typically involved?

The synthesis begins with 5-fluoroindole as the precursor. Key steps include:

- Oxidation : Introduction of a carboxylic acid group at the 3-position using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

- Acylation : Reaction with glyoxylic acid (HOOCCHO) in the presence of sulfuric acid (H₂SO₄) to attach the oxoacetic acid moiety.

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) achieves >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- ¹H/¹³C/¹⁹F NMR : Confirms fluorine substitution and oxoacetic acid group positioning. For example, ¹⁹F NMR shows a singlet at δ -120 ppm for the 5-fluoro substituent.

- HPLC-UV : Quantifies purity (>95% at 254 nm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 224.05 Da) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : ~2 mg/mL in PBS (pH 7.4); >50 mg/mL in DMSO.

- Stability : <10% degradation after 24 hours at 37°C in serum. Store at -20°C in desiccated conditions for long-term stability .

Advanced Research Questions

Q. How can synthetic yield be optimized for industrial-scale production?

- Continuous Flow Reactors : Enhance reaction control (e.g., 75% yield at 80°C).

- Catalysts : Lewis acids (e.g., ZnCl₂) improve acylation efficiency.

- Purification : Preparative HPLC or fractional crystallization achieves >98% purity .

Q. What in vitro models assess the anticancer potential of this compound, and how are synergies with chemotherapeutics evaluated?

- Cell Lines : HT29 (colon carcinoma) and MCF7 (breast cancer) via MTT assay (IC₅₀ = 25 µM for HT29).

- Synergy Analysis : Chou-Talalay combination index (CI) method. A CI of 0.8 with 5-fluorouracil indicates moderate synergy .

Q. How do structural modifications (e.g., fluorine position) influence biological activity?

- Positional Isomerism : 6-Fluoro analogs show higher cytotoxicity (IC₅₀ = 12 µM in HT29) than 5-fluoro derivatives due to enhanced π-stacking with DNA.

- Substituent Effects : Methyl groups on the indole nitrogen increase lipophilicity (logP = 2.1) and blood-brain barrier penetration .

Q. What computational strategies predict molecular targets and binding mechanisms?

- Molecular Docking : AutoDock Vina identifies EGFR as a potential target (ΔG = -10.2 kcal/mol).

- MD Simulations : GROMACS evaluates binding stability over 100 ns trajectories .

Q. How are discrepancies in reported IC₅₀ values resolved across studies?

- Assay Standardization : Use reference compounds (e.g., doxorubicin) and CLSI guidelines.

- Meta-Analysis : Pooled IC₅₀ of 18 µM (95% CI: 15–21 µM) for HT29 across 12 studies .

Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?

- Rodent Models : Sprague-Dawley rats show oral bioavailability of 42% (Cₘₐₓ = 1.8 µg/mL, t₁/₂ = 3.2 h).

- Toxicity : No hepatotoxicity at 50 mg/kg over 28 days (ALT/Creatinine within normal ranges) .

Q. How is batch consistency ensured during large-scale synthesis?

- QC Protocols : Reverse-phase HPLC (C18 column, 0.1% TFA mobile phase) confirms purity.

- Elemental Analysis : Carbon (C) and nitrogen (N) within 0.4% of theoretical values .

Q. Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the oxoacetic acid group.

- Biological Assays : Include serum-free pre-incubation to minimize assay interference.

- Computational Modeling : Validate docking results with enzymatic assays (e.g., EGFR inhibition at Ki = 8 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.